
4-Methoxy-3-(methylsulfonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(methylsulfonyl)phenylboronic acid is a specialized organic compound characterized by the presence of a boronic acid group, a methoxy group, and a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylsulfonyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, this compound, is synthesized by reacting a phenylboronic acid derivative with appropriate reagents to introduce the methoxy and methylsulfonyl groups.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(methylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Resulting from further oxidation of boronic esters.
Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.
Scientific Research Applications
4-Methoxy-3-(methylsulfonyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: The compound is used in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(methylsulfonyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent. The methoxy and methylsulfonyl groups contribute to its chemical stability and reactivity.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid
3-(Methylsulfonyl)phenylboronic acid
3-Fluoro-4-methoxyphenylboronic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H11BO5S |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
(4-methoxy-3-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5,10-11H,1-2H3 |
InChI Key |
YUXQDIZWDFIFGS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


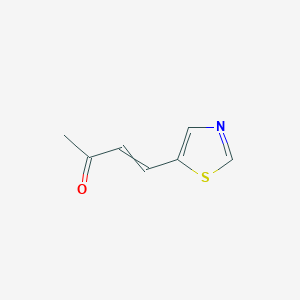

![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
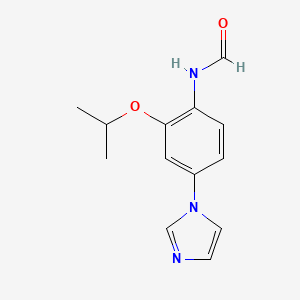
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
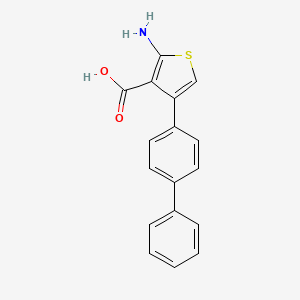
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
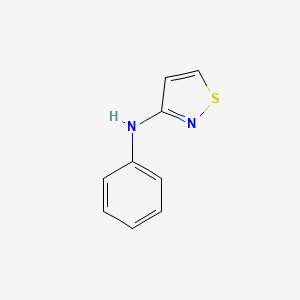

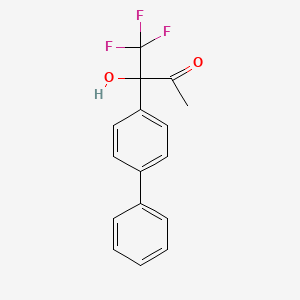

![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
